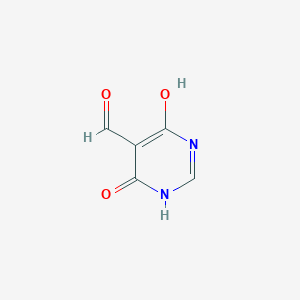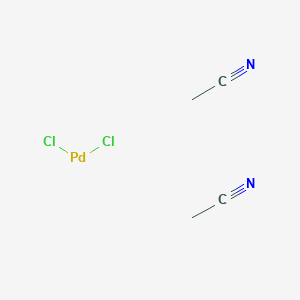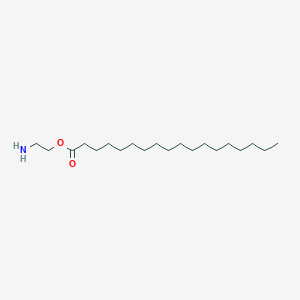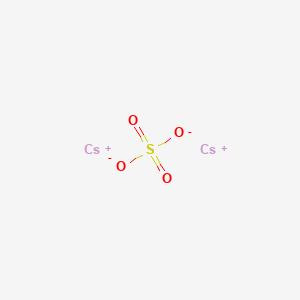
Isocianato de 2-metil-5-nitrofenilo
Descripción general
Descripción
2-Methyl-5-nitrophenyl isocyanate is an organic compound with the molecular formula C8H6N2O3. It is a derivative of phenyl isocyanate, characterized by the presence of a methyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitrophenyl isocyanate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of polymers and other materials.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of coatings, adhesives, and other materials that require reactive isocyanate groups.
Mecanismo De Acción
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2-Methyl-5-nitrophenyl isocyanate, like other isocyanates, is highly reactive due to the presence of the isocyanate functional group (-NCO). This group can undergo various reactions, including polymerization and addition reactions with compounds containing active hydrogen atoms . The nitro group (-NO2) and the methyl group (-CH3) on the phenyl ring may influence the reactivity and the nature of the products formed.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted, primarily in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-nitrophenyl isocyanate. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry environment. Additionally, the compound should be handled in a well-ventilated area or outdoors to minimize exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-nitroaniline with phosgene. The reaction typically proceeds as follows:
Starting Material: 2-Methyl-5-nitroaniline.
Reagent: Phosgene (COCl2).
Solvent: Anhydrous conditions, often using solvents like toluene or dichloromethane.
Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
The overall reaction can be summarized as:
2-Methyl-5-nitroaniline+Phosgene→2-Methyl-5-nitrophenyl isocyanate+HCl
Industrial Production Methods
In industrial settings, the production of 2-Methyl-5-nitrophenyl isocyanate often involves continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment to handle and neutralize any excess reagent.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-nitrophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the isocyanate group can influence the reactivity.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with the isocyanate group.
Conditions: Reactions are typically carried out under mild conditions to prevent decomposition of the isocyanate group. Solvents like dichloromethane, toluene, and acetonitrile are often used.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-nitrophenyl isocyanate
- 2-Methyl-6-nitrophenyl isocyanate
- 4-Methyl-3-nitrophenyl isocyanate
Uniqueness
2-Methyl-5-nitrophenyl isocyanate is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to other isocyanates, the presence of the nitro group can enhance the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles.
Propiedades
IUPAC Name |
2-isocyanato-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOUIMVTGBFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303473 | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13471-68-6 | |
| Record name | 13471-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)


![2-(diethylazaniumyl)ethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium; dihydrogen phosphate](/img/structure/B79609.png)



